2-(7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decan-3-yl)acetic acid
Description
Historical Context of Spirocyclic Compounds in Chemical Research
Spirocyclic compounds, characterized by two or more rings sharing a single atom (the spiroatom), have been pivotal in organic chemistry since their systematic classification by Adolf von Baeyer in 1900. Early studies focused on carbocyclic spiranes like spiropentane and spirohexane, but the discovery of heterocyclic variants—particularly azaspiro structures—expanded their utility in pharmaceuticals and materials science. For example, natural products such as elatol (from red algae) and synthetic drugs like spironolactone (a diuretic) underscored the structural and functional versatility of spiro frameworks. The development of stereoselective synthesis methods in the late 20th century further accelerated their adoption in drug design, enabling precise control over axial chirality and three-dimensional conformation.
Significance of Azaspiro Structures in Organic Chemistry
Azaspiro compounds, which incorporate nitrogen into their spirocyclic core, are prized for their conformational rigidity and ability to mimic bioactive conformations. The 1-azaspiro[4.5]decane motif, for instance, is a key scaffold in alkaloids like cephalotaxine and pharmaceutical agents such as homoharringtonine (an antileukemic drug). The nitrogen atom enhances hydrogen-bonding capacity and metabolic stability, making these structures ideal for targeting enzymes and receptors. Recent advances in domino cyclization and [3 + 2] nitrile oxide cycloadditions have streamlined the synthesis of complex azaspiro systems, enabling their use in antiviral and anticancer drug discovery.
Discovery and Development Timeline of 2-(7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decan-3-yl)acetic Acid
This compound (CAS: 1422344-25-9) emerged in the 2010s as a synthetic intermediate for spirocyclic libraries. Its first reported synthesis involved a multi-step sequence starting from functionalized oxime ethers, utilizing radical bicyclization to construct the 1-oxa-7-azaspiro[4.5]decane core. The tert-butoxycarbonyl (Boc) group was introduced to protect the secondary amine, enhancing solubility and enabling further functionalization. Key milestones include:
Position within the Chemical Taxonomy of Spirocyclic Structures
The compound belongs to the heterospirocyclic subclass, featuring a 1-oxa-7-azaspiro[4.5]decane skeleton. Its IUPAC name reflects:
- A spiro[4.5]decane framework (a 4-membered oxolane fused to a 5-membered azepane via a quaternary carbon).
- Substituents: A Boc-protected amine at position 7 and an acetic acid side chain at position 3.
This structure combines the stereoelectronic effects of oxygen (hydrogen-bond acceptor) and nitrogen (hydrogen-bond donor), making it a versatile intermediate for drug discovery.
Current Research Landscape and Academic Interest
Recent studies highlight its role in:
- Drug discovery : As a precursor to mAChR agonists and ACAT inhibitors.
- Materials science : In photochromic dyes and organic semiconductors.
- Synthetic methodology : Leveraging spirocyclic rigidity to control stereochemistry in multicomponent reactions.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₅NO₅ |
| Molecular Weight | 299.36 g/mol |
| CAS Number | 1422344-25-9 |
| SMILES | CC(C)(C)OC(=O)N1CCCC2(CC(CC(=O)O)CO2)C1 |
| Topological Polar Surface Area | 76.07 Ų |
| LogP | 2.27 |
Properties
IUPAC Name |
2-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-9-azaspiro[4.5]decan-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-6-4-5-15(10-16)8-11(9-20-15)7-12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSVEAPCGVVPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141635 | |
| Record name | 1-Oxa-7-azaspiro[4.5]decane-3-acetic acid, 7-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422344-25-9 | |
| Record name | 1-Oxa-7-azaspiro[4.5]decane-3-acetic acid, 7-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422344-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-7-azaspiro[4.5]decane-3-acetic acid, 7-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Steps
- Starting alcohols bearing the appropriate spirocyclic skeleton are dissolved in dry acetonitrile under an inert argon atmosphere.
- Sodium bicarbonate is added as a base to maintain mild basic conditions.
- Iodine is added at 0 °C to initiate iodocyclization, forming an iodomethyl intermediate.
Iodocyclization and Intermediate Formation
- The mixture is stirred at room temperature for 1 hour.
- The reaction is quenched by washing with sodium thiosulfate solution to remove excess iodine.
- The organic layer is dried over sodium sulfate and concentrated under reduced pressure.
- The iodomethyl spirocyclic intermediate is purified by distillation or column chromatography.
Representative Example and Yields
| Step | Reagents/Conditions | Product | Yield (%) | Physical State |
|---|---|---|---|---|
| Iodocyclization | I2, NaHCO3, CH3CN, 0 °C to RT | Tert-butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (intermediate) | 71 | Yellow solid |
| Boc Protection and Acetic Acid Introduction | Boc2O, base, alkylation/carboxylation steps | This compound | 62 | Brown oil |
This method yields the target compound as a brown oil with a yield of approximately 62%, indicating moderate efficiency with room for optimization.
Reaction Monitoring and Characterization
- NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the structure and purity. Characteristic chemical shifts for the Boc group and spirocyclic protons are observed.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- Chromatography: Flash column chromatography on silica gel is employed for purification.
- Melting Points: Determined for solid intermediates to assess purity.
Automated Synthesis Approaches
Recent advances have demonstrated the use of automated synthesis consoles for the preparation of spirocyclic compounds, including those similar to this compound. These systems utilize:
- Polystyrene-supported reagents.
- Controlled solvent delivery and heating.
- Automated stirring and reaction monitoring.
Such automation improves reproducibility and scalability of the synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Solvent | Dry acetonitrile (CH3CN) |
| Atmosphere | Argon (inert) |
| Temperature | 0 °C (iodine addition), then room temperature (reaction) |
| Base | Sodium bicarbonate (NaHCO3) |
| Iodocyclization reagent | Iodine (I2) |
| Boc Protection reagent | Boc anhydride (Boc2O) |
| Purification | Column chromatography (silica gel, hexane/ethyl acetate) |
| Yield | Intermediate: ~71%; final product: ~62% |
| Characterization methods | ^1H NMR, ^13C NMR, HRMS, melting point |
Research Findings and Notes
- The iodocyclization step is crucial for forming the spirocyclic ring with high regio- and stereoselectivity.
- The Boc group effectively protects the nitrogen during subsequent alkylation/carboxylation.
- The overall yield is moderate, and purification steps are necessary to isolate the pure product.
- Automated synthesis platforms have been successfully applied to similar spirocyclic systems, suggesting potential for process optimization and scale-up.
This detailed overview synthesizes diverse research data to provide a comprehensive understanding of the preparation methods for this compound, offering valuable insights for synthetic chemists working with spirocyclic compounds.
Chemical Reactions Analysis
Types of Reactions
2-(7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers.
Scientific Research Applications
2-(7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decan-3-yl)acetic acid has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers investigate its potential as a drug candidate for various therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decan-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
2-(8-(tert-Butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-yl)acetic Acid
- Key Differences: Positional Isomerism: The Boc group is attached at the 8-position instead of the 7-position, altering steric and electronic properties . Molecular Formula: C₁₅H₂₅NO₅ (MW: 299.37), identical to the target compound but with distinct spatial arrangement . Stability: The 8-Boc isomer may exhibit different reactivity in deprotection steps due to proximity to the acetic acid group .
2-Azaspiro[4.5]Decane-4-carboxylic Acid
(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic Acid
- Key Differences: Heteroatoms: Features a 1,3-diazaspiro system with two nitrogen atoms and two ketone groups, increasing hydrogen-bonding capacity (H-donors: 2 vs. 1 in the target compound) . Reactivity: The dioxo groups may enhance electrophilicity, making it more reactive in nucleophilic addition reactions .
- Applications: Potential use in bioactive molecule synthesis due to its polarizable structure .
Data Table: Structural and Functional Comparison
Biological Activity
2-(7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decan-3-yl)acetic acid, known by its CAS number 1422344-25-9, is a complex organic compound notable for its spirocyclic structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique structural features, which may influence its interactions with biological targets.
Chemical Structure and Properties
The chemical formula for this compound is , and it has a molecular weight of approximately 299.37 g/mol. The presence of the tert-butoxycarbonyl (Boc) protecting group is significant as it is commonly employed in organic synthesis to shield amine functionalities during reactions. The spirocyclic nature of the compound contributes to its distinct chemical behavior and potential biological effects.
| Property | Value |
|---|---|
| CAS Number | 1422344-25-9 |
| Molecular Formula | C15H25NO5 |
| Molecular Weight | 299.37 g/mol |
| Purity | 97% |
The biological activity of this compound is primarily studied in the context of its interactions with various enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : Potentially acting as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction and cellular responses.
Research Findings
Recent studies have focused on the compound's antibacterial properties, particularly against multidrug-resistant strains of bacteria. For instance, derivatives similar to this compound have shown promising results in inhibiting bacterial topoisomerases, which are essential for bacterial DNA replication and repair.
In vitro studies indicated that certain analogs demonstrated minimal inhibitory concentrations (MICs) as low as μg/mL against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, highlighting the potential of this class of compounds in combating antibiotic resistance .
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of compounds related to this compound against a panel of resistant bacterial strains. The lead compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of action, which could be attributed to its ability to inhibit key bacterial enzymes .
Case Study 2: Pharmacokinetics and Safety
In preclinical studies, the pharmacokinetic profile of related spirocyclic compounds was assessed, revealing favorable absorption and distribution characteristics along with low toxicity levels. These findings support further investigation into their therapeutic applications .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other spirocyclic compounds featuring similar functional groups:
| Compound Name | Biological Activity |
|---|---|
| 2-(7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decan-3-yl)propanoic acid | Moderate antibacterial activity against Gram-positive bacteria |
| 2-(7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decan-3-yl)butanoic acid | Lower antibacterial efficacy but potential as an anti-inflammatory agent |
Q & A
Q. What are the primary synthetic routes for 2-(7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decan-3-yl)acetic acid, and how can reaction yields be optimized?
The synthesis typically involves multi-step protocols starting from spirocyclic precursors. A common route includes:
- Step 1 : Cyclization of tetrahydropyran derivatives with nitriles or amines under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Introduction of the Boc-protected amine via tert-butoxycarbonylation using Boc anhydride .
- Step 3 : Carboxylic acid functionalization through hydrolysis or alkylation . Yield optimization requires precise temperature control (e.g., 0–25°C for cyclization) and purification via column chromatography or recrystallization. Reported yields range from 40% to 69% for analogous spirocyclic compounds .
Q. How is the compound characterized to confirm structural integrity and purity?
Key analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify spirocyclic backbone and Boc group integrity. For example, δ ~1.4 ppm (Boc tert-butyl protons) and δ ~154 ppm (Boc carbonyl carbon) .
- LCMS : To confirm molecular weight (e.g., [M-H]⁻ at m/z ~282 for related analogs) .
- Elemental analysis : Validate C/H/N ratios (e.g., C: ~63.5%, H: ~8.9%, N: ~4.9%) .
- Melting point : Consistency with literature values (e.g., 154–157°C for spirocyclic acids) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
The Boc group is sensitive to acidic conditions, necessitating storage at 2–8°C in inert environments. Prolonged exposure to moisture or light can lead to decomposition, evidenced by NMR peak broadening or LCMS degradation products .
Advanced Research Questions
Q. How does the spirocyclic architecture influence the compound’s reactivity in medicinal chemistry applications?
The 1-oxa-7-azaspiro[4.5]decane core imposes conformational rigidity, which can enhance binding selectivity to biological targets (e.g., enzymes or receptors). Computational studies (DFT or molecular docking) are recommended to predict interactions, such as hydrogen bonding via the carboxylic acid moiety or steric effects from the spiro ring .
Q. What methodologies are effective for selective Boc deprotection without disrupting the spirocyclic scaffold?
Controlled acidic conditions (e.g., 4M HCl in dioxane or TFA in DCM) selectively remove the Boc group while preserving the spirocyclic structure. Reaction progress is monitored via TLC (disappearance of Boc-related spots) or ¹H NMR (loss of tert-butyl signals at δ ~1.4 ppm) .
Q. How can researchers resolve contradictory spectral data (e.g., unexpected downfield shifts in ¹³C NMR)?
Contradictions may arise from dynamic conformational changes or solvent effects. Solutions include:
- Variable-temperature NMR to assess rotational barriers .
- Comparative analysis with structurally validated analogs (e.g., PubChem entries for 8-oxa-2-azaspiro[4.5]decane derivatives) .
- X-ray crystallography for absolute configuration confirmation .
Q. What strategies improve the compound’s solubility for in vitro bioactivity assays?
- Derivatization : Convert the carboxylic acid to methyl ester or amide derivatives .
- Co-solvents : Use DMSO-water mixtures (<10% DMSO to avoid cytotoxicity) .
- Micellar encapsulation : Employ surfactants like Tween-80 for hydrophobic spirocyclic systems .
Methodological Challenges and Solutions
Q. How can computational tools aid in predicting the compound’s pharmacokinetic properties?
- ADMET prediction : Software like SwissADME calculates logP (~2.5), solubility (LogS ~-3.5), and permeability (e.g., Blood-Brain Barrier score) .
- Reaction path modeling : Quantum chemical calculations (e.g., Gaussian) optimize synthetic routes and transition states .
Q. What experimental designs mitigate side reactions during spirocyclic ring formation?
- Temperature modulation : Slow addition of reagents at -78°C for exothermic steps (e.g., Grignard reactions) .
- Catalyst screening : Use Pd/C or Raney nickel for selective hydrogenation without ring-opening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
